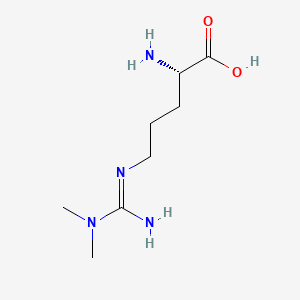

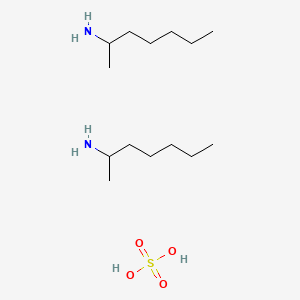

N,N-dimethylarginine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

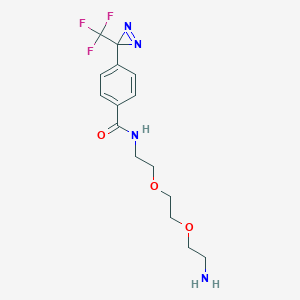

NG,NG-二甲基精氨酸盐酸盐是氨基酸精氨酸的甲基化衍生物。它是一氧化氮合酶 的内源性抑制剂,一氧化氮合酶 是一种负责产生一氧化氮的酶,一氧化氮是心血管系统中重要的信号分子。 这种化合物是由精氨酸通过蛋白质精氨酸甲基转移酶的作用形成的,并被二甲基精氨酸二甲基氨基水解酶降解 .

作用机制

NG,NG-二甲基精氨酸盐酸盐通过抑制一氧化氮合酶发挥作用,从而减少一氧化氮的产生。这种抑制是通过与酶活性位点的竞争性结合而发生的,阻止了精氨酸向一氧化氮的转化。 该化合物的分子靶标包括一氧化氮合酶的各种亚型,其作用影响了参与血管张力调节、免疫反应和神经传递的多个信号通路 .

类似化合物:

N^G-单甲基精氨酸: 精氨酸的另一种甲基化衍生物,但只有一个甲基。

对称二甲基精氨酸: 与NG-二甲基精氨酸类似,但甲基化是对称的。

N^G-硝基精氨酸甲酯: 一种具有不同官能团的一氧化氮合酶抑制剂

独特性: NG,NG-二甲基精氨酸盐酸盐由于其对一氧化氮合酶的特定抑制作用及其作为一氧化氮水平的内源性调节剂的作用而具有独特性。 其双重甲基化使其与其他类似化合物区别开来,提供了独特的生化特性和治疗潜力 .

生化分析

Biochemical Properties

N,N-Dimethylarginine interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health . It is created in protein methylation, a common mechanism of post-translational protein modification . This reaction is catalyzed by an enzyme set called protein arginine N-methyltransferases 1 and 2 . The methyl groups transferred to create this compound are derived from the methyl group donor S-adenosylmethionine, an intermediate in the metabolism of homocysteine .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits vascular nitric oxide production at concentrations found in pathophysiological conditions . This inhibition results in decreased vasodilation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .

Molecular Mechanism

This compound, an endogenous inhibitor of nitric oxide synthase, is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyl donor and S-adenosylhomocysteine the demethylated product .

Temporal Effects in Laboratory Settings

The elimination of this compound occurs through urine excretion and metabolism by the enzyme dimethylarginine dimethylaminohydrolase (DDAH) . ADMA concentrations are substantially elevated by native or oxidized LDL cholesterol . Thus, a spiraling effect occurs with high endothelial LDL levels causing greater ADMA values, which in turn inhibit NO production needed to promote vasodilation .

Metabolic Pathways

This compound is involved in the L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway . The fate of L-arginine is described via the arginase and methylation pathways; both of them are affecting substantially the level and efficacy of nitric oxide .

Transport and Distribution

This compound is transported by the mitochondrial carrier SLC25A2 . The widely expressed SLC25A2 transported this compound across the liposomal membrane in both directions by both unidirectional transport and exchange against arginine or lysine .

准备方法

合成路线和反应条件: NG,NG-二甲基精氨酸盐酸盐可以通过精氨酸的甲基化合成。该过程涉及使用甲基化试剂,如甲基碘或硫酸二甲酯,在碱如氢氧化钠的存在下进行。 反应通常在受控温度条件下的水性或醇性介质中进行 .

工业生产方法: NG,NG-二甲基精氨酸盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和严格的质量控制措施,以确保最终产品的均匀性和纯度。 该化合物通常通过重结晶技术结晶和纯化 .

化学反应分析

反应类型: NG,NG-二甲基精氨酸盐酸盐由于存在二甲基氨基,主要发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常见试剂和条件:

取代反应: 常见试剂包括卤化剂,如氯或溴,在催化剂的存在下。

氧化反应: 可以使用氧化剂,如过氧化氢或高锰酸钾。

还原反应: 常用的还原剂包括硼氢化钠或氢化铝锂.

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,NG,NG-二甲基精氨酸盐酸盐的氧化可以导致相应的氧化物的形成,而取代反应可以产生各种卤代衍生物 .

科学研究应用

NG,NG-二甲基精氨酸盐酸盐在科学研究中具有广泛的应用:

化学: 它用作合成其他复杂分子的试剂。

生物学: 研究该化合物在调节一氧化氮产生及其对细胞信号通路的影响中的作用。

医学: 研究其在心血管疾病、高血压和肾功能障碍中的潜在治疗应用。

相似化合物的比较

N^G-Monomethylarginine: Another methylated derivative of arginine, but with only one methyl group.

Symmetric Dimethylarginine: Similar to NG-Dimethylarginine but with symmetric methylation.

N^G-Nitroarginine Methyl Ester: A nitric oxide synthase inhibitor with a different functional group

Uniqueness: NG,NG-Dimethylarginine hydrochloride is unique due to its specific inhibitory action on nitric oxide synthase and its role as an endogenous regulator of nitric oxide levels. Its dual methylation distinguishes it from other similar compounds, providing distinct biochemical properties and therapeutic potential .

属性

CAS 编号 |

65005-57-4 |

|---|---|

分子式 |

C8H19ClN4O2 |

分子量 |

238.71 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;hydrochloride |

InChI |

InChI=1S/C8H18N4O2.ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);1H/t6-;/m0./s1 |

InChI 键 |

AHSKLSFFKJHWAI-RGMNGODLSA-N |

SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N |

手性 SMILES |

CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl |

规范 SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N.Cl |

熔点 |

195 - 197 °C |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)

![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)